1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a tetrahydroisoquinoline derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 8-position of the dihydroisoquinoline core and an acetyl group (-COCH3) at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing dopamine D1 receptor allosteric modulators (e.g., DETQ) and other bioactive molecules . Its structural flexibility allows for diverse functionalization, enabling applications in neurological disorder therapeutics and chemical research .
Properties
IUPAC Name |
1-[8-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(15)13-6-5-10-3-2-4-11(8-14)12(10)7-13/h2-4,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAABCTUKRTTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : 1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Research indicates that compounds related to 3,4-dihydroisoquinolines exhibit various biological activities, including:
- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly the D1 receptor subtype. It acts as a positive allosteric modulator, enhancing dopamine signaling which is crucial in conditions like Parkinson's disease .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Dopaminergic Activity : In a study assessing the pharmacological profile of similar compounds, it was found that modulation of the D1 receptor could significantly enhance locomotor activity in animal models, suggesting potential applications in treating motor deficits in Parkinson's disease .
- Neuroprotection Against Oxidative Stress : A recent investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives indicated that these compounds can reduce oxidative stress markers in neuronal cells, thereby protecting against cell death induced by neurotoxic agents .
- Antiviral Properties : Research on related compounds has demonstrated antiviral efficacy against strains of human coronaviruses. This suggests that 1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may also possess similar properties, warranting further investigation into its antiviral potential .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C11H13NO2 and a molecular weight of 205.25 g/mol. Its structure features a hydroxymethyl group attached to a dihydroisoquinoline core, which is significant for its biological activity.
Treatment of Neurodegenerative Diseases
Research indicates that 1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may be beneficial in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The compound functions as a positive allosteric modulator (PAM) for dopamine receptors, which is crucial for managing symptoms associated with these diseases.
- Parkinson's Disease : The compound has been highlighted in studies for its potential to enhance dopaminergic signaling without the side effects commonly associated with direct dopamine agonists. This is particularly relevant given the limitations of current therapies that often lead to cognitive impairments and tolerance development .
- Alzheimer's Disease : Emerging research suggests that the compound may also play a role in modulating neurotransmitter systems involved in cognitive function, making it a candidate for further exploration in Alzheimer's treatment .
Allosteric Modulation
The compound acts as a selective allosteric modulator at the D1 dopamine receptor, which can influence the receptor's interaction with endogenous ligands. This mechanism allows for fine-tuning of receptor activity, potentially leading to improved therapeutic outcomes with reduced side effects compared to traditional agonists .
Case Study 1: Neuroprotection in Animal Models
In preclinical studies involving animal models of Parkinson's disease, compounds similar to 1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone demonstrated neuroprotective effects. These studies observed improvements in motor function and reductions in neuroinflammation when administered over extended periods .
Case Study 2: Cognitive Enhancement
Another study investigated the cognitive-enhancing properties of this compound in models of Alzheimer's disease. Results indicated that administration led to significant improvements in memory retention and learning abilities, attributed to enhanced cholinergic and dopaminergic signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:
Table 1: Substituent Positions and Key Features of Analogues
*Calculated based on formula C12H15NO2.
Key Observations:
Substituent Position Impact :
- Hydroxymethyl (-CH2OH) at position 8 in the target compound vs. position 3 in DETQ, LY3154207, and glovadalenum alters receptor binding specificity. Position 3 hydroxymethyl is linked to dopamine D1 receptor modulation, whereas position 8 may influence solubility or metabolic stability .
- Halogen substituents (e.g., -Br, -Cl) enhance lipophilicity and binding affinity in analogues like the Autotaxin inhibitor () .
Functional Group Diversity: The acetyl group (-COCH3) at position 2 is conserved across many analogues, suggesting its role in stabilizing the dihydroisoquinoline scaffold . Bulky groups (e.g., -C(OH)(CH3)2 in DETQ) improve allosteric modulation efficacy by enhancing interactions with receptor pockets .
Key Insights:
- Synthetic Complexity : DETQ and LY3154207 require advanced chiral synthesis steps (e.g., stereoselective alkylation), whereas the target compound is synthesized via simpler acylation .
- Potency Trends : Halogenated derivatives (e.g., Autotaxin inhibitor) exhibit µM-range potency, while dopamine-targeted compounds achieve nM/sub-nM activity due to optimized substituent interactions .
Physicochemical and Functional Differences
- Hydrogen Bonding: The 8-hydroxymethyl group in the target compound may enhance solubility compared to non-polar derivatives (e.g., 7-methyl analogue in ) .
- Metabolic Stability: Nitro (-NO2) or bromo (-Br) groups () increase metabolic resistance but may reduce tolerability .
Q & A
Q. What synthetic routes are optimal for preparing 1-(8-(Hydroxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone?
Methodological Answer : The compound can be synthesized via N-acylation of a substituted tetrahydroisoquinoline precursor. For example, a modified protocol involves reacting 8-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon. Key steps include:
- Slow addition of acetic anhydride (10 equiv.) to the amine in pyridine at room temperature.
- Refluxing for 6 hours to ensure complete acylation.
- Purification via silica gel chromatography (e.g., MeOH:CH₂Cl₂ 8:92) to isolate the product in ~89% yield .
Note : The hydroxymethyl group may require protection (e.g., as a silyl ether) during synthesis to prevent side reactions.
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer :
- ¹H NMR : Identify conformers via splitting patterns. For example, reports two slowly interconverting conformers (1.2:1 ratio) at room temperature, observable as duplicated signals for acetyl and methylene protons.
- IR Spectroscopy : Detect carbonyl (C=O) stretching near 1680–1720 cm⁻¹ and hydroxymethyl (O–H) absorption at ~3200–3600 cm⁻¹ .
- Mass Spectrometry : Confirm molecular weight using electron ionization (EI-MS), with fragmentation patterns consistent with isoquinoline derivatives .
Q. What are the recommended purification strategies for this compound?
Methodological Answer :
- Flash Chromatography : Use gradient elution (e.g., CH₂Cl₂:MeOH 92:8) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/petroleum ether) for high-purity crystals. achieved 36% yield via recrystallization after column chromatography .
Advanced Research Questions
Q. How can conformational isomerism in the compound be resolved experimentally?
Methodological Answer : The dynamic equilibrium between conformers (due to restricted rotation around the amide bond) can be studied using:
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer :
- Analog Design : Modify substituents (e.g., replace hydroxymethyl with methoxy or halogens) to assess steric/electronic effects. demonstrates SAR using dimethoxy-substituted analogs .
- Biological Assays : Test analogs for neurotoxicity or antitumor activity using in vitro models (e.g., SH-SY5Y cells for neurotoxicity screening) .
Q. What experimental limitations arise in stability studies of this compound?
Methodological Answer :
- Degradation Under Heat : Organic degradation during prolonged synthesis (e.g., 9-hour reactions) may alter the compound’s matrix. Mitigate by maintaining temperatures ≤80°C and using argon to prevent oxidation .
- Hydroxymethyl Reactivity : The hydroxymethyl group may undergo undesired esterification. Stabilize by storing the compound under inert gas at –20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
